![molecular formula C9H19N B3249135 (S)-1-Cyclohexylpropan-1-amine CAS No. 19146-53-3](/img/structure/B3249135.png)
(S)-1-Cyclohexylpropan-1-amine
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like thermal analysis, spectroscopy, and chromatography might be used .Scientific Research Applications
Lewis Acid-Catalyzed Ring-Opening
(Lifchits & Charette, 2008) describe a process for the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This method is significant for its room temperature operation and preservation of enantiomeric purity, leading to the enantioselective synthesis of related compounds, such as dual serotonin/norepinephrine reuptake inhibitors.
Biobased Amines and Polymers
A comprehensive review by (Froidevaux et al., 2016) focuses on the synthesis of biobased primary and secondary amines from various biomass sources. This research is pivotal for material chemistry, highlighting amines as crucial monomers in the synthesis of polymers used in various industries, including automotive, aerospace, and health.
Catalytic Amination for Dihydroquinoxaline Derivatives
(Huang et al., 2019) developed a method for α-carbon amination of chloroaldehydes using N-heterocyclic carbene (NHC) catalysis. This process is key for producing optically enriched dihydroquinoxalines, which are central structures in natural products and bioactive molecules.
Ketone Reductive Amination and Catalysts
Research by (Guo et al., 2019) investigates Ru/Nb2O5 catalysts in the reductive amination of cyclopentanone. Their work demonstrates a sustainable approach for synthesizing amines, which are significant in the production of medicines, pesticides, and cosmetics.
Radical Transfer Hydroamination
(Guin et al., 2007) explored radical transfer hydroaminations using 1-aminated-2,5-cyclohexadienes. Their findings are crucial for understanding the anti-Markovnikov selectivity in these reactions and the impact on functional group tolerance.
Biomass-Based Alcohol Amination
(Pera‐Titus & Shi, 2014) discuss the catalytic amination of biomass-based alcohols, outlining its significant role in producing various amines used in pharmaceuticals, detergents, and polymers.
CO2 Capture with Phase-Change Solvents
(Shavalieva et al., 2021) conducted an environmental and safety assessment of CO2 capture processes using phase-change solvents, including derivatives of cyclohexylpropane-1,3-diamine. Their study offers insights into more sustainable and safe CO2 capture methods.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(1S)-1-cyclohexylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-2-9(10)8-6-4-3-5-7-8/h8-9H,2-7,10H2,1H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAHMMDIDKVNLK-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCCC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1CCCCC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701296160 | |
Record name | (αS)-α-Ethylcyclohexanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701296160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19146-53-3 | |
Record name | (αS)-α-Ethylcyclohexanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19146-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-α-Ethylcyclohexanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701296160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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